![molecular formula C12H17N3O4S B5754118 N-methyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B5754118.png)
N-methyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide
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Overview
Description
N-methyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide, also known as TMA-2, is a chemical compound that belongs to the phenethylamine and amphetamine classes. It was first synthesized in the 1970s and has been studied for its potential applications in scientific research. TMA-2 is a derivative of the more well-known drug, MDMA, but it has a different chemical structure and properties.
Mechanism of Action
The exact mechanism of action of N-methyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide is not fully understood, but it is thought to act on the serotonin and dopamine systems in the brain. It has been shown to increase the release of these neurotransmitters, leading to changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
N-methyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It can also cause changes in appetite, sleep patterns, and sexual behavior. These effects can be useful for studying the effects of drugs on the body and brain.
Advantages and Limitations for Lab Experiments
N-methyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. It also has a well-defined chemical structure, making it easy to study its effects on the body and brain. However, N-methyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide also has limitations, including its potential for toxicity and its psychoactive effects, which can make it difficult to use in certain types of experiments.
Future Directions
There are several potential future directions for research on N-methyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide. One area of interest is its potential for use in treating certain psychiatric disorders, such as depression and anxiety. Another area of interest is its potential for use in developing new drugs with therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of N-methyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide and its effects on the body and brain.
Synthesis Methods
The synthesis of N-methyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide involves several steps, including the reaction of 3,4,5-trimethoxybenzaldehyde with methylamine to form N-methyl-3,4,5-trimethoxybenzylamine. This intermediate is then reacted with thiosemicarbazide to form the final product, N-methyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide. The synthesis of N-methyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide requires specialized equipment and expertise, and should only be performed by trained professionals in a controlled laboratory setting.
Scientific Research Applications
N-methyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have psychoactive effects, including changes in mood, perception, and cognition. These effects make N-methyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide a useful tool for studying the brain and its functions.
properties
IUPAC Name |
1-methyl-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-13-12(20)15-14-11(16)7-5-8(17-2)10(19-4)9(6-7)18-3/h5-6H,1-4H3,(H,14,16)(H2,13,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKJGWKTRVQZSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinecarbothioamide |
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